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Hydroxyphaseolin - 34144-10-0

Hydroxyphaseolin

Catalog Number: EVT-1592200
CAS Number: 34144-10-0
Molecular Formula: C20H18O5
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydroxyphaseolin is a natural product found in Phaseolus vulgaris with data available.
Source

Hydroxyphaseolin is primarily sourced from the seeds of the common bean. The extraction process typically involves aqueous extraction methods followed by precipitation techniques to isolate the protein. The beans are rich in various nutrients, making them an important dietary component in many cultures.

Classification

Hydroxyphaseolin belongs to the family of legume storage proteins. It is classified as a globulin, specifically within the phaseolin group, which includes other proteins such as phaseolin itself and other legumin-like proteins. These proteins are characterized by their solubility in salt solutions and their high nutritional value.

Synthesis Analysis

Methods

The synthesis of Hydroxyphaseolin can be achieved through various methods, primarily focusing on extraction and purification techniques from bean seeds. The most common method involves:

  1. Aqueous Extraction: The seeds are soaked and ground in water to solubilize the proteins.
  2. Precipitation: The soluble proteins are then precipitated using ammonium sulfate or isoelectric precipitation to separate Hydroxyphaseolin from other components.
  3. Dialysis and Filtration: Further purification is achieved through dialysis to remove small molecules and filtration to concentrate the protein.

Technical Details

The extraction process must be optimized for pH, temperature, and ionic strength to maximize yield and purity. For instance, maintaining a pH around 7 during extraction can enhance protein solubility.

Molecular Structure Analysis

Structure

Hydroxyphaseolin has a complex quaternary structure typical of globular proteins, consisting of multiple polypeptide chains that are folded into a compact shape. The detailed structure includes:

  • Subunits: Composed of various polypeptides linked by disulfide bonds.
  • Glycosylation: Hydroxyphaseolin is glycosylated, which affects its solubility and functional properties.

Data

The molecular weight of Hydroxyphaseolin typically ranges from 40 kDa to 60 kDa depending on the specific variety of beans used. Its amino acid composition includes high levels of glutamic acid, aspartic acid, and leucine.

Chemical Reactions Analysis

Reactions

Hydroxyphaseolin can undergo several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, Hydroxyphaseolin can hydrolyze into smaller peptides.
  2. Glycation: It can react with reducing sugars through non-enzymatic glycation, which may alter its functional properties.
  3. Denaturation: Exposure to heat or extreme pH can lead to denaturation, affecting its solubility and bioactivity.

Technical Details

These reactions are significant in food processing and nutritional applications, where they can influence the digestibility and bioavailability of amino acids.

Mechanism of Action

Process

The mechanism of action of Hydroxyphaseolin involves its interaction with various biological systems:

  • Antioxidant Activity: Hydroxyphaseolin exhibits free radical scavenging properties, which may protect cells from oxidative stress.
  • Nutritional Benefits: As a source of essential amino acids, it contributes to protein synthesis in humans.

Data

Studies have shown that Hydroxyphaseolin can reduce oxidative stress markers in vitro, suggesting potential health benefits when included in diets.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Hydroxyphaseolin is soluble in water but may precipitate at certain pH levels.
  • Color: Typically appears as a light yellow powder when dried.

Chemical Properties

  • pH Stability: Stable within a pH range of 4 to 9.
  • Thermal Stability: Shows some resistance to heat but may denature at high temperatures.

Relevant data indicate that these properties make Hydroxyphaseolin suitable for various food applications where stability is crucial.

Applications

Scientific Uses

Hydroxyphaseolin has several applications in nutrition and food science:

  • Nutritional Supplement: Used as a protein supplement due to its high nutritional value.
  • Functional Food Ingredient: Incorporated into food products for its health benefits, particularly in formulations aimed at enhancing antioxidant capacity.
  • Research Tool: Utilized in studies investigating protein interactions and bioactivity due to its unique structural properties.

Properties

CAS Number

34144-10-0

Product Name

Hydroxyphaseolin

IUPAC Name

(2S,11S)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaene-2,7-diol

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H18O5/c1-19(2)8-7-12-15(25-19)6-5-14-17(12)24-18-13-4-3-11(21)9-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m0/s1

InChI Key

LPBAKOAUSJMTEN-AZUAARDMSA-N

SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4C3(COC5=C4C=CC(=C5)O)O)C

Synonyms

6a-hydroxyphaseolin
hydroxyphaseolin

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4C3(COC5=C4C=CC(=C5)O)O)C

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4[C@]3(COC5=C4C=CC(=C5)O)O)C

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